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molecular formula C13H14O3S B1407816 Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 1428794-87-9

Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No. B1407816
M. Wt: 250.32 g/mol
InChI Key: STTCASJDSKTHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012642B2

Procedure details

To a solution of 3-Iodo-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester (15 g, 46.6 mmol) and prop-2-yn-1-ol (5.22 g, 93 mmol) in Acetonitrile (100 mL) was added Pd(PPh3)2Cl (3.27 g, 4.66 mmol), copper(I) iodide (0.89 g, 4.66 mmol) and triethylamine (14 g, 140 mmol). The mixture was heated at 85° C. reflux under N2 for 3 hrs. The reaction was cooled to room temperature, and concentrated to dryness, which was diluted with H2O (50 mL), extracted with ethyl acetate (200 mL×3), The organic phase was washed with saturated aqueous NaHCO3 150 mL, dried over Na2SO4, After concentration, the crude product was purified by silica gel chromatography eluted with PE:EtOAc=10:1-4:1 to give afford title product (8.5 g, 73% yield) as yellow oil. LCMS (m/z) ES+=233 (M+1).
Quantity
5.22 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)2Cl
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.89 g
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH2:10][CH2:11][CH2:12][CH2:13][C:7]=2[C:6]=1I)=[O:4].[CH2:15]([OH:18])[C:16]#[CH:17].C(N(CC)CC)C>C(#N)C.[Cu]I>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH2:10][CH2:11][CH2:12][CH2:13][C:7]=2[C:6]=1[C:17]#[C:16][CH2:15][OH:18])=[O:4]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(=O)C1=C(C2=C(S1)CCCC2)I
Name
Quantity
5.22 g
Type
reactant
Smiles
C(C#C)O
Name
Pd(PPh3)2Cl
Quantity
3.27 g
Type
reactant
Smiles
Name
Quantity
14 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
copper(I) iodide
Quantity
0.89 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux under N2 for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness, which
ADDITION
Type
ADDITION
Details
was diluted with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL×3)
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3 150 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with PE
CUSTOM
Type
CUSTOM
Details
EtOAc=10:1-4:1 to give

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C2=C(S1)CCCC2)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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